molecular formula C7H11BrF3NO B13957816 3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine

3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine

Cat. No.: B13957816
M. Wt: 262.07 g/mol
InChI Key: MBLDSOWSTMASMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromoethoxy group and a trifluoromethyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine typically involves the reaction of 1-(trifluoromethyl)pyrrolidine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding oxide.

Scientific Research Applications

3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromoethoxy)-2-(trifluoromethyl)pyridine
  • 3-(2-Bromoethoxy)-5-chloropyridine
  • 3-Bromo-5-(2-bromoethoxy)pyridine

Uniqueness

3-(2-Bromoethoxy)-1-(trifluoromethyl)pyrrolidine is unique due to the presence of both a bromoethoxy group and a trifluoromethyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H11BrF3NO

Molecular Weight

262.07 g/mol

IUPAC Name

3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C7H11BrF3NO/c8-2-4-13-6-1-3-12(5-6)7(9,10)11/h6H,1-5H2

InChI Key

MBLDSOWSTMASMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OCCBr)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.